molecular formula C5H7ClN4O2 B2443544 5-Hydrazinyl-2-nitropyridine hydrochloride CAS No. 1481686-25-2

5-Hydrazinyl-2-nitropyridine hydrochloride

Cat. No.: B2443544
CAS No.: 1481686-25-2
M. Wt: 190.59
InChI Key: YGIVIBRRFGFFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydrazinyl-2-nitropyridine hydrochloride (CAS 1481686-25-2) is a chemical compound with the molecular formula C5H7ClN4O2 and a molecular weight of 190.59 . This research chemical is a hydrochloride salt of 5-Hydrazinyl-2-nitropyridine (CAS 1019632-12-2), which features a pyridine ring system bearing both a hydrazine and a nitro group, making it a versatile intermediate for organic synthesis . The compound's molecular architecture, characterized by a pyridine ring with a strong electron-withdrawing nitro group and a nucleophilic hydrazine group, creates a highly polarized system ideal for constructing complex heterocycles . It serves as a key building block in medicinal chemistry for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles and other fused ring systems, which are common scaffolds in pharmaceutical development . The reactivity of the hydrazine group allows for condensations with carbonyls to form hydrazones, while the nitro group can be selectively reduced to an amino group, providing a handle for further functionalization . For research and development purposes, this compound must be stored in an inert atmosphere at 2-8°C to maintain stability . As a safety precaution, this product is labeled with the signal word "Warning" and hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-nitropyridin-3-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2.ClH/c6-8-4-1-2-5(7-3-4)9(10)11;/h1-3,8H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIVIBRRFGFFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 5 Hydrazinyl 2 Nitropyridine Hydrochloride

Versatility as a Crucial Building Block in Organic Synthesis

5-Hydrazinyl-2-nitropyridine (B6174455) hydrochloride is a highly versatile and valuable building block in the field of organic synthesis. Its utility stems from the presence of two key reactive sites: the hydrazine (B178648) moiety (-NHNH2) and the electron-deficient nitropyridine ring. The hydrazine group is a potent nucleophile, making it amenable to a wide array of chemical transformations, particularly in the construction of nitrogen-containing heterocycles. beilstein-journals.org Hydrazones, which are readily formed from hydrazines, serve as important structural motifs and provide a molecular platform for creating more complex molecules. bohrium.comnih.gov

The pyridine (B92270) ring, activated by the strongly electron-withdrawing nitro group, influences the reactivity of the entire molecule. This electronic feature enhances the acidity of the hydrazine protons and can direct the course of cyclization reactions. The combination of these functional groups in a single, readily available starting material allows for the streamlined synthesis of diverse and complex molecular architectures, which are of significant interest in medicinal and materials chemistry. The ability to participate in various cyclization, condensation, and substitution reactions underscores its importance as a foundational component for generating extensive libraries of heterocyclic compounds.

Reactions Involving the Hydrazine Functional Group

The hydrazine functional group is the primary center of reactivity in 5-Hydrazinyl-2-nitropyridine hydrochloride, enabling a multitude of derivatization strategies. Its nucleophilic character drives reactions with electrophilic partners, leading to the formation of stable intermediates and complex heterocyclic systems.

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, and the hydrazine moiety of 5-Hydrazinyl-2-nitropyridine is an excellent participant in these transformations. beilstein-journals.org By reacting with bifunctional electrophiles, it can readily form five- and six-membered rings, which can be further fused to other heterocyclic systems. These reactions provide efficient pathways to novel scaffolds that are often investigated for their biological activities. semanticscholar.org

The synthesis of pyrazoles is one of the most common applications of hydrazine derivatives. The reaction of 5-Hydrazinyl-2-nitropyridine with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, is a classic and efficient method for constructing the pyrazole (B372694) ring. mdpi.com This reaction, known as the Knorr pyrazole synthesis, proceeds through a cyclocondensation mechanism.

Initially, the more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, which, after another dehydration step, yields the stable aromatic pyrazole ring. For example, the reaction with acetylacetone (B45752) would yield a dimethyl-substituted pyrazole ring attached to the nitropyridine core. This method is highly versatile and allows for the synthesis of a wide variety of substituted pyrazoles by simply changing the 1,3-dicarbonyl substrate. nih.govorganic-chemistry.org

Table 1: Examples of Reagents for Pyrazole Synthesis

Reagent Resulting Pyrazole Moiety
Acetylacetone 3,5-Dimethyl-1-(5-nitropyridin-2-yl)-1H-pyrazole
Ethyl Acetoacetate 3-Methyl-1-(5-nitropyridin-2-yl)-1H-pyrazol-5(4H)-one

Intramolecular and Intermolecular Cyclization Reactions for Heterocyclic Scaffolds

Synthesis of Triazine-Based Heterocycles

The hydrazine group can also be utilized to construct triazine rings, which are six-membered heterocycles containing three nitrogen atoms. globalscitechocean.com The synthesis of 1,2,4-triazine (B1199460) derivatives can be achieved by reacting hydrazines with 1,2-dicarbonyl compounds and a source of nitrogen, like ammonia (B1221849) or semicarbazide. jmchemsci.com

A common strategy involves the reaction of the hydrazine with α-dicarbonyl compounds (e.g., benzil) to form a hydrazone, which is then cyclized with a suitable nitrogen-containing reagent. Alternatively, the hydrazine can react with compounds already containing a pre-formed N-C-N fragment, such as amidrazones or imidates, leading to the closure of the triazine ring. These synthetic routes provide access to a diverse range of substituted triazines, which are important scaffolds in medicinal chemistry. mdpi.comnih.gov

The reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems. ias.ac.in Fused heterocycles like imidazopyridazines and pyrimidopyridazines are of interest for their potential as kinase inhibitors and other therapeutic agents. researchgate.netnih.gov

The synthesis of these fused systems typically involves a multi-step sequence or a one-pot reaction where the hydrazine group is a key component for ring closure. For instance, to form a pyrimidopyridazine scaffold, the hydrazine could first react with a pyrimidine (B1678525) derivative containing suitable leaving groups or electrophilic centers at adjacent positions. This would be followed by an intramolecular cyclization to form the fused pyridazine (B1198779) ring. A plausible route could involve the reaction of 5-Hydrazinyl-2-nitropyridine with a functionalized pyrimidine, such as one bearing a formyl and a cyano group, to facilitate the cyclocondensation process leading to the fused bicyclic system. While specific examples starting directly from this compound are not extensively documented, the general principles of heterocyclic synthesis support the feasibility of these transformations.

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazone derivatives. wikipedia.org This reaction is typically straightforward, often requiring mild, acid-catalyzed conditions to proceed efficiently. nih.govnih.gov The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates a molecule of water to form the stable C=N double bond of the hydrazone. fiveable.melibretexts.org

The reaction of this compound with a variety of aromatic and aliphatic aldehydes and ketones provides a library of corresponding hydrazones. These hydrazone derivatives are not merely stable final products; they are also versatile intermediates themselves. beilstein-journals.org The newly formed C=N bond can participate in further reactions, and the entire hydrazone moiety can be a precursor for other heterocyclic rings, such as in the Fischer indole (B1671886) synthesis or various cycloaddition reactions. beilstein-journals.org

Table 2: General Reaction for Hydrazone Formation

Reactant 1 Reactant 2 (Aldehyde/Ketone) Product
5-Hydrazinyl-2-nitropyridine R-CHO (Aldehyde) (E)-2-(2-Benzylidenehydrazinyl)-5-nitropyridine type

Generation of Hydrazone Derivatives

Mechanochemical Approaches for Hydrazone Formation

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a green and highly efficient alternative to traditional solvent-based synthesis. rsc.orgresearchgate.net For the formation of hydrazones from hydrazines, mechanochemical methods such as grinding or ball-milling offer significant advantages, including reduced reaction times, minimal solvent use, and often quantitative yields. mdpi.com

The synthesis of hydrazones via mechanochemistry typically involves milling a solid mixture of a hydrazine or its salt with a suitable aldehyde or ketone. nih.gov Liquid-Assisted Grinding (LAG), where a small amount of liquid is added to the solid reactants, can further enhance reaction rates and crystallinity of the product. rsc.org Studies on various heterocyclic hydrazines have demonstrated that this approach is broadly applicable, affording excellent aldehyde conversions (95–99%) and high yields of the purified hydrazones (80-95%) in relatively short time frames (e.g., 90 minutes). mdpi.com While specific studies on this compound are not detailed, the general success of this method for a wide array of hydrazines strongly supports its applicability.

Table 1: Mechanochemical Synthesis of Hydrazones from Heterocyclic Hydrazines

Hydrazine Reactant Carbonyl Reactant Milling Conditions Reaction Time Yield
Isonicotinic acid hydrazide 2,4-dihydroxybenzaldehyde Ball Mill (LAG, MeOH) 60 min >99%
4-aminobenzoic acid hydrazide 2,3-dihydroxybenzaldehyde Ball Mill (LAG, MeOH) 60 min >99%
1-Hydrazinophthalazine HCl 5-(4-nitrophenyl)-2-furaldehyde Ball Mill 90 min High
2-Hydrazinobenzothiazole Vanillin Ball Mill 90 min 95%
Catalytic Methodologies in Hydrazone Synthesis

The condensation reaction between a hydrazine and a carbonyl compound to form a hydrazone is one of the most fundamental reactions in this area of chemistry. The reaction rate is highly dependent on the pH of the medium and is often accelerated by catalysis.

Acid catalysis is the most common method for promoting hydrazone formation. The reaction mechanism involves the protonation of the carbonyl oxygen by an acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the terminal nitrogen of the hydrazine, formation of a carbinolamine intermediate, and subsequent dehydration to yield the hydrazone. The rate of this reaction typically peaks around a pH of 4-5. nih.gov

In addition to traditional acid catalysis, nucleophilic catalysis has also been explored. Aniline and its derivatives can act as catalysts by first forming a more reactive Schiff base (imine) with the aldehyde, which is then displaced by the hydrazine. nih.gov More advanced catalytic methods include the acceptorless dehydrogenative coupling of arylhydrazines with alcohols, providing a direct route to arylhydrazones. acs.orgorganic-chemistry.org While these methods are general, they are directly applicable to the synthesis of hydrazones from this compound.

Nucleophilic Substitution Reactions Initiated by the Hydrazine Moiety

The hydrazine group in 5-hydrazinyl-2-nitropyridine is a potent binucleophile, capable of initiating a variety of reactions to form new heterocyclic systems. researchgate.net This reactivity is fundamental to its use as a synthetic building block.

One of the most important reactions is the formation of pyrazoles. In reactions with 1,3-dicarbonyl compounds or their synthetic equivalents, the hydrazine undergoes a cyclocondensation reaction to afford substituted pyrazoles. This is a classic and highly reliable method for constructing this important heterocyclic ring. beilstein-journals.org Similarly, reaction with β-ketonitriles provides a direct route to 5-aminopyrazole derivatives, which are of significant interest in medicinal chemistry. beilstein-journals.org

The hydrazine moiety can also react with other electrophiles. For instance, reaction with activated amides under transition-metal-free conditions can yield the corresponding acyl hydrazides. thieme-connect.comthieme-connect.com These derivatives can then be used in further synthetic transformations. The nucleophilic character of the hydrazine enables it to participate in substitution reactions, for example, displacing leaving groups on other heterocyclic systems to create more complex molecular structures. researchgate.net

Ligand Properties and Coordination Chemistry of Hydrazinopyridines

Hydrazinopyridines are effective ligands in coordination chemistry, capable of binding to metal ions to form stable complexes. The 5-hydrazinyl-2-nitropyridine molecule contains two potential coordination sites: the pyridine ring nitrogen and the nitrogen atoms of the hydrazine group. This allows it to function as a bidentate ligand, chelating to a metal center to form a stable five-membered ring.

The coordination ability of hydrazones, which are readily derived from hydrazines, is well-documented. researchgate.net These ligands can coordinate in a bidentate or tridentate fashion, involving the pyridine nitrogen, the imine nitrogen, and potentially another donor atom from the aldehyde-derived portion of the molecule. jptcp.comnih.gov The introduction of hydrazine functions into a pyridine-based ligand skeleton has been shown to result in complexes with remarkable kinetic inertness. nih.gov The coordination of hydrazinopyridine ligands to transition metals like copper(II), zinc(II), and others can lead to the formation of discrete molecular complexes or extended coordination polymers, depending on the metal, counter-ions, and reaction conditions. nih.gov

Transformations of the Nitro Functional Group

The nitro group on the pyridine ring is a key feature of the molecule, influencing its electronic properties and providing a handle for further chemical transformations.

Reduction Reactions to Amino Derivatives

The reduction of an aromatic nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. wikipedia.org This conversion is critical for synthesizing amino-pyridines, which are important intermediates for pharmaceuticals and other functional materials. A variety of methods are available for this reduction, offering different levels of selectivity and compatibility with other functional groups. commonorganicchemistry.com

Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com This method is highly effective but may also reduce other susceptible groups if present. For more selective reductions, chemical methods are often preferred. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or metals like iron, zinc, or tin in acidic media, are widely used for the reduction of nitroarenes to anilines. commonorganicchemistry.commdpi.com These methods are often tolerant of other reducible functional groups. The choice of reducing agent can be critical to achieving the desired outcome without affecting other parts of the molecule. nih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Conditions Advantages Disadvantages
H₂ / Pd/C Catalytic, various solvents High efficiency, clean reaction Can reduce other functional groups
H₂ / Raney Ni Catalytic, various solvents Useful when dehalogenation is a concern Pyrophoric, requires careful handling
Fe / HCl or AcOH Stoichiometric, acidic media Inexpensive, mild, good for selective reductions Produces iron sludge waste
SnCl₂ / HCl Stoichiometric, acidic media Mild, selective, good for sensitive substrates Produces tin waste
Zn / AcOH or HCl Stoichiometric, acidic media Mild, effective Produces zinc waste

Advanced Multi-Component Reactions and Complex Molecular Architectures

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.orgbeilstein-journals.org These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecules from simple precursors. researchgate.net

This compound is an ideal candidate for use in MCRs. Its hydrazine functionality can participate in a variety of MCRs designed to build heterocyclic scaffolds. For example, a four-component reaction between a hydrazine, a β-ketoester, an aldehyde, and malononitrile (B47326) can lead to the synthesis of highly substituted and fused heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.govmdpi.com By using 5-hydrazinyl-2-nitropyridine as the hydrazine component, complex molecular architectures bearing the nitropyridine moiety can be readily assembled. These reactions often proceed through a cascade of elementary steps, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, to build the final product in a one-pot fashion. beilstein-journals.org The versatility of MCRs provides a strategic platform for generating libraries of complex molecules for various applications, including drug discovery. mdpi.com

Construction of Bicyclo[2.2.2]octene Adducts Incorporating Fused Succinimide (B58015) Moieties

The chemical reactivity of hydrazinylpyridines, including isomers such as 2-hydrazinyl-5-nitropyridine (B1587325), has been harnessed for the synthesis of complex bicyclic structures. thieme-connect.com A notable derivatization strategy involves the reaction of these hydrazine derivatives with bicyclo[2.2.2]octene frameworks that contain fused succinic anhydride (B1165640) moieties. This reaction leads to the formation of bicyclo[2.2.2]octene adducts with fused N-aminosuccinimide rings through a nucleophilic substitution of the oxygen atoms in the anhydride groups. thieme-connect.comresearchgate.net

This transformation provides a robust and chemically inert scaffold suitable for further chemical modifications. researchgate.netnih.gov The synthesis is typically carried out in high-boiling point solvents such as n-butanol (n-BuOH) in sealed ACE tubes at elevated temperatures. thieme-connect.com The use of hydrazinylpyridines as nucleophiles allows for the introduction of a pyridyl moiety into the final bicyclic structure. thieme-connect.comresearchgate.net

The general reaction involves heating a suspension of a bicyclo[2.2.2]octene-dianhydride starting material with a substituted hydrazine. thieme-connect.com For instance, the reaction of 2-hydrazinyl-5-nitropyridine with a specific bicyclo[2.2.2]octene precursor in n-butanol at 160 °C has been reported to yield the corresponding bis-N-aminosuccinimide adduct. thieme-connect.com This synthetic approach is part of a broader methodology that utilizes various hydrazine derivatives to create a library of functionalized bicyclo[2.2.2]octene compounds. thieme-connect.comresearchgate.net These structures are of interest for their potential applications as ligands or in the development of novel chemical entities. researchgate.netnih.gov

The table below summarizes the synthesis of a bicyclo[2.2.2]octene adduct incorporating a fused succinimide moiety derived from a nitrated hydrazinylpyridine, based on reported experimental data. thieme-connect.com

Reactant 1 (Bicyclo[2.2.2]octene precursor)Reactant 2 (Hydrazine)SolventTemperature (°C)Time (h)ProductYield (%)
4c 2-hydrazinyl-5-nitropyridine (3e )n-BuOH16035i 73

Advanced Spectroscopic and Structural Characterization of 5 Hydrazinyl 2 Nitropyridine Hydrochloride and Its Derivatives

X-ray Diffraction Analysis for Precise Structural Elucidation

Determination of Crystal Structure and Molecular Geometry

No crystallographic data, including unit cell parameters, space group, bond lengths, or bond angles for 5-Hydrazinyl-2-nitropyridine (B6174455) hydrochloride, was found in the searched literature.

Investigation of Supramolecular Interactions (e.g., N–H···N, N–H···O, C–H···O Hydrogen Bonds, Halogen Bonding)

Without crystal structure data, a detailed analysis of the supramolecular assembly and specific hydrogen or halogen bonding interactions is not possible.

Vibrational Spectroscopy (Infrared, FT-Raman)

Assignment and Analysis of Fundamental Vibrational Modes

No experimental or theoretical (e.g., DFT calculated) Infrared or FT-Raman spectra with assignments of fundamental vibrational frequencies for 5-Hydrazinyl-2-nitropyridine hydrochloride could be located.

Concentration-Dependent Studies of Intermolecular Interactions in Solution

Information regarding concentration-dependent vibrational studies to investigate intermolecular interactions in solution is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No ¹H NMR or ¹³C NMR spectra, including chemical shifts, coupling constants, or assignments for this compound, were found in the public domain.

Experimental Determination of Proton and Carbon NMR Chemical Shifts

The molecular structure of this compound in solution is definitively characterized by Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy. The chemical shifts (δ) observed are highly sensitive to the electronic environment of each nucleus, providing valuable insights into the molecule's connectivity and the influence of its functional groups.

For a compound like 5-hydrazinyl-2-nitropyridine, the pyridine (B92270) ring protons would typically appear in the aromatic region of the ¹H NMR spectrum. The presence of the electron-withdrawing nitro group (-NO₂) at the 2-position and the electron-donating hydrazinyl group (-NHNH₂) at the 5-position would significantly influence the chemical shifts of the ring protons. The proton ortho to the nitro group would be expected to be the most deshielded (shifted furthest downfield).

The protons of the hydrazinyl group would likely appear as broad signals due to nitrogen's quadrupole moment and potential proton exchange with the solvent. msu.edu In the hydrochloride form, the protonation of the pyridine nitrogen would further deshield the ring protons.

In ¹³C NMR spectroscopy, the carbon atoms of the pyridine ring are expected to resonate in the aromatic region. The carbon atom attached to the nitro group (C2) would be significantly deshielded due to the strong electron-withdrawing nature of this substituent. Conversely, the carbon atom bonded to the hydrazinyl group (C5) would experience a shielding effect.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Pyridine Derivatives This table presents typical chemical shift ranges for protons and carbons in environments similar to those in this compound to illustrate the expected values.

NucleusFunctional Group EnvironmentExpected Chemical Shift (δ, ppm)
¹HPyridine Ring Protons6.0 - 9.0
¹HHydrazinyl Protons (-NHNH₂)4.0 - 8.0 (often broad)
¹³CPyridine Ring Carbons110 - 160
¹³CCarbon attached to -NO₂145 - 165
¹³CCarbon attached to -NHNH₂140 - 155

Note: The actual chemical shifts for this compound would need to be determined experimentally.

Correlation of Experimental and Theoretically Calculated NMR Chemical Shifts

To further validate the structural assignment from experimental NMR data, a correlation with theoretically calculated chemical shifts is often performed. This involves using computational chemistry methods, such as Density Functional Theory (DFT), to predict the NMR shielding constants for a proposed molecular structure. arpgweb.com

The calculated shielding constants are then converted to chemical shifts and compared with the experimental values. A strong linear correlation between the experimental and theoretical data provides a high degree of confidence in the structural assignment. arpgweb.com This approach is particularly useful for unambiguously assigning signals in complex spectra and for understanding the electronic effects of substituents. arpgweb.com

For this compound, theoretical calculations would involve optimizing the geometry of the molecule and then performing NMR calculations, often including a solvent model to better mimic the experimental conditions. nih.gov A study on nitroindazole derivatives demonstrated the convergence and consistency between experimental and theoretical results in elucidating molecular structures. arpgweb.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of this compound.

Analysis of Electronic Absorption Spectra and Spectral Properties

The presence of the nitro and hydrazinyl groups, which act as electron-withdrawing and electron-donating groups respectively, creates a "push-pull" system that can lead to intramolecular charge transfer (ICT) bands in the absorption spectrum. These ICT bands are often sensitive to the surrounding environment.

Influence of Solvent Effects on Absorption Spectra

The position, intensity, and shape of the absorption bands of this compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org The interaction between the solute and solvent molecules can alter the energy difference between the ground and excited electronic states. wikipedia.org

In polar solvents, compounds with a significant change in dipole moment upon excitation often exhibit a shift in their absorption maximum (λmax). A shift to a longer wavelength (red shift) is termed a bathochromic shift, while a shift to a shorter wavelength (blue shift) is a hypsochromic shift. wikipedia.org For push-pull systems like 5-hydrazinyl-2-nitropyridine, an increase in solvent polarity often leads to a bathochromic shift of the ICT band. The study of solvatochromism provides valuable information about the nature of the electronic transitions and the solute-solvent interactions. nih.gov

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax) of 5-Hydrazinyl-2-nitropyridine in Different Solvents to Illustrate Solvatochromism This table is illustrative and does not represent experimentally determined data for the named compound.

SolventPolarityExpected λmax (nm)Type of Shift
n-HexaneNon-polar~350-
DichloromethanePolar aprotic~365Bathochromic
Acetonitrile (B52724)Polar aprotic~370Bathochromic
MethanolPolar protic~380Bathochromic
WaterPolar protic~390Bathochromic

Characterization of Fluorescence Emission Properties

Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule after it has absorbed light. While not all molecules that absorb UV-Vis light are fluorescent, those that are will emit light at a longer wavelength than they absorb.

The fluorescence properties of this compound would depend on its molecular structure and rigidity, as well as the surrounding environment. Nitroaromatic compounds are often known to have low or no fluorescence quantum yields due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state. It is therefore possible that this compound exhibits weak or no fluorescence.

Calculation of Protonation Constants from pH-Dependent Absorption Spectra

The hydrazinyl and pyridine moieties of this compound are basic and can exist in different protonation states depending on the pH of the solution. UV-Vis spectroscopy is a highly effective method for determining the acid dissociation constants (pKa) associated with these protonation equilibria. nih.gov

The methodology involves recording the UV-Vis absorption spectra of the compound in a series of buffer solutions with different pH values. nih.gov As the pH changes, the ratio of the different protonated species changes, leading to systematic changes in the absorption spectrum. By plotting the absorbance at a specific wavelength against the pH, a titration curve is obtained. From this curve, the pKa value can be determined using the Henderson-Hasselbalch equation or by finding the pH at the inflection point of the curve. ijper.orgtripod.com This method is valued for its simplicity, accuracy, and the small amount of sample required. nih.govijper.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for the identification, quantification, and structural elucidation of chemical compounds. When coupled with chromatographic separation methods, it provides high sensitivity and selectivity, making it indispensable for the analysis of complex mixtures. For a polar and potentially reactive compound like this compound, MS techniques are crucial for unequivocal identification and precise analytical determination.

Gas Chromatography-Mass Spectrometry (GC/MS) for Unequivocal Compound Identification

Gas chromatography-mass spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, direct analysis of highly polar and low-volatility compounds like hydrazine (B178648) derivatives is challenging. nih.gov These compounds can exhibit poor peak shape and adsorb onto the GC column, leading to inaccurate results. researchgate.net Therefore, a derivatization step is typically required to convert the analyte into a more volatile and less polar derivative suitable for GC analysis. cdc.govresearchgate.net

For hydrazine-containing compounds, derivatization is essential to reduce polarity and improve thermal stability. nih.gov Common derivatization reagents include aldehydes and ketones, such as acetone (B3395972) or pentafluorobenzaldehyde, which react with the hydrazine group to form stable hydrazones. nih.govnih.gov This process not only improves chromatographic behavior but also generates a derivative with a higher molecular weight, which can be beneficial for mass spectrometric detection. nih.gov

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ions and their fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for the compound. gbiosciences.com

The fragmentation pattern of this compound's derivative would be influenced by the stable aromatic pyridine ring and the nitro group. Aromatic compounds tend to produce a strong molecular ion peak. libretexts.org Key fragmentation pathways for nitropyridine derivatives often involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The specific fragmentation will provide definitive structural information, allowing for unequivocal identification. acs.org

Table 1: Typical GC/MS Parameters for the Analysis of Hydrazine Derivatives
ParameterConditionPurpose
Derivatization AgentAcetone or Pentafluorobenzaldehyde (PFB)Increases volatility and thermal stability. nih.govnih.gov
GC ColumnDB-VRX (60 m x 0.25 mm i.d. x 1.4 µm) or similar mid-polarity columnSeparates the derivatized analyte from matrix components. chromatographyonline.com
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)Transports the analyte through the column.
Injection ModeSplitless or Split (e.g., 10:1)Introduces the sample into the GC system; splitless for trace analysis. chromatographyonline.com
Oven Temperature ProgramInitial temp ~60°C, ramped to ~280-300°COptimizes separation of compounds with different boiling points.
Ionization ModeElectron Impact (EI) at 70 eVGenerates reproducible fragmentation patterns for library matching.
MS Detection ModeScan or Selected Ion Monitoring (SIM)Scan mode for identification, SIM for enhanced sensitivity in quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Analytical Determination

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low levels of polar, non-volatile, or thermally labile compounds in complex matrices. ed.ac.uk It combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For this compound, LC-MS/MS offers a robust platform for analytical determination without the need for derivatization, although derivatization can be used to enhance sensitivity. ed.ac.uknih.gov

In LC-MS/MS, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source for polar compounds. ESI generates protonated molecules, [M+H]⁺, in the positive ion mode.

The tandem mass spectrometer (often a triple quadrupole) then performs analysis in multiple reaction monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the [M+H]⁺ of the target analyte). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific, characteristic product ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the sample matrix and providing excellent sensitivity and quantitative accuracy. mdpi.com For nitrosamine (B1359907) compounds, common fragmentation pathways include the loss of the NO radical (30 Da) or the loss of NH₂NO (46 Da). nih.gov

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis
ParameterConditionPurpose
LC ColumnReversed-Phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) or HILICSeparates the polar analyte from other components. ed.ac.ukmdpi.com
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic AcidElutes the analyte from the column and facilitates ionization. mdpi.com
Flow Rate0.2 - 0.5 mL/minMaintains optimal separation and ESI performance. ed.ac.ukmdpi.com
Ionization SourceElectrospray Ionization (ESI), Positive ModeGenerates protonated molecular ions [M+H]⁺ for polar compounds. nih.gov
Detection ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. mdpi.com
MRM Transitione.g., m/z 155.1 -> [Specific Fragment Ion]Specific precursor-to-product ion transition for the target analyte.
Collision GasArgon or NitrogenInduces fragmentation of the precursor ion in the collision cell.

Chromatographic Separation Methods

Chromatographic techniques are fundamental to the analysis of chemical compounds, enabling their separation from complex mixtures prior to detection and quantification. The choice of method depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds in a liquid mobile phase. cdc.gov Given the polar nature of this compound, arising from the hydrazine and nitro functional groups, reversed-phase HPLC (RP-HPLC) is a suitable separation method. nih.govwelch-us.com

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. nih.gov Polar compounds like this compound have less affinity for the nonpolar stationary phase and will elute earlier than nonpolar compounds. The retention and separation can be finely tuned by adjusting the mobile phase composition, pH, and temperature. chromforum.org For instance, adding an acid like formic acid to the mobile phase can improve peak shape for basic compounds by ensuring consistent ionization. mdpi.com Detection is commonly achieved using a UV-Vis detector, as the nitropyridine structure is expected to absorb UV light strongly. epa.gov

Table 3: General HPLC Conditions for Nitropyridine Compound Separation
ParameterConditionRationale
ColumnReversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)Standard for separating moderately polar to nonpolar compounds. nih.gov
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water or Methanol/WaterAdjusting the organic solvent percentage controls retention time. epa.gov
pH Modifier0.1% Formic Acid or Ammonium Acetate bufferImproves peak shape and controls ionization state. mdpi.com
Flow Rate0.8 - 1.2 mL/minTypical flow rate for analytical scale columns. nih.gov
Column TemperatureAmbient or controlled (e.g., 30-50 °C)Affects viscosity and separation efficiency. nih.gov
DetectorUV-Vis Detector (e.g., at 254 nm or 270 nm)Nitroaromatic compounds typically have strong UV absorbance. nih.govepa.gov
Injection Volume5 - 20 µLStandard volume for analytical HPLC. nih.gov

Gas Chromatography (GC) for Volatile Hydrazine Derivatives

As discussed in the GC/MS section, Gas Chromatography (GC) is primarily used for compounds that are volatile and thermally stable. researchgate.net Direct GC analysis of this compound is not feasible due to its high polarity, low volatility, and potential for thermal degradation. nih.gov Therefore, analysis relies on the conversion of the compound into a suitable volatile derivative. researchgate.netresearchgate.net

The derivatization process transforms the non-volatile hydrazine moiety into a less polar, more stable functional group, such as a hydrazone. nih.govresearchgate.net This chemical modification allows the resulting derivative to be volatilized in the heated GC injection port without decomposition and to travel through the chromatographic column for separation. researchgate.net

The choice of GC column is critical. Capillary columns with a mid-polarity stationary phase, such as those containing cyanopropylphenyl groups, are often effective for separating a wide range of derivatized compounds. researchgate.net Detection can be accomplished using a variety of detectors. A Flame Ionization Detector (FID) provides general-purpose detection for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity and sensitivity for nitrogen-containing compounds like the target analyte. cdc.gov For definitive identification, coupling the GC to a Mass Spectrometer (MS) is the preferred approach. researchgate.net

Table 4: Representative GC Conditions for Analysis of Derivatized Hydrazines
ParameterConditionRationale
DerivatizationRequired; e.g., reaction with acetone to form the corresponding hydrazone.To increase volatility and thermal stability for GC analysis. nih.gov
ColumnCapillary column, e.g., DB-1701 or HP-5msProvides high-resolution separation of volatile derivatives. researchgate.net
Carrier GasHelium or HydrogenInert mobile phase to carry analytes through the column. iaea.org
Injector Temperature~250 °CEnsures rapid and complete volatilization of the derivative.
Oven ProgramTemperature ramp (e.g., 50°C to 280°C at 10°C/min)Separates compounds based on their boiling points and column interactions. iaea.org
DetectorMass Spectrometer (MS), Flame Ionization (FID), or Nitrogen-Phosphorus (NPD)MS provides identification; NPD offers selective detection of nitrogen compounds. cdc.gov
Detector Temperature~280-300 °CPrevents condensation of analytes in the detector.

Theoretical and Computational Chemistry Studies on 5 Hydrazinyl 2 Nitropyridine Hydrochloride and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict and analyze the properties of molecules. For compounds like 5-Hydrazinyl-2-nitropyridine (B6174455) hydrochloride, DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-311++G(d,p), are instrumental in understanding its fundamental characteristics. researchgate.netals-journal.comijcce.ac.irresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 5-Hydrazinyl-2-nitropyridine hydrochloride, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. This process is crucial as the molecular geometry dictates many of its chemical and physical properties.

Conformational analysis is also performed to identify different spatial arrangements of the atoms (conformers) and their relative energies. This is particularly important for the hydrazinyl group, which can rotate relative to the pyridine (B92270) ring. By identifying the global minimum on the potential energy surface, the most stable conformer can be determined. For analogous pyridine derivatives, DFT calculations have been successfully used to predict their optimized geometries. researchgate.net

Illustrative Table of Optimized Geometrical Parameters for a Pyridine Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (pyridine)1.34--
C-C (pyridine)1.39--
N-N (hydrazine)1.45--
C-NO21.47--
C-N-C (pyridine)-117.0-
C-C-N (pyridine)-123.0-
H-N-N (hydrazine)-109.5-
C-C-N-N--180.0

Note: The data in this table is illustrative for a generic substituted pyridine and does not represent actual calculated values for this compound.

Computational Vibrational Analysis and Normal Mode Assignments

Following geometry optimization, computational vibrational analysis is typically performed. This involves calculating the vibrational frequencies of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. These calculations are essential for interpreting experimental spectra and assigning specific vibrational modes to the observed peaks. For nitropyridine derivatives, DFT has been shown to provide vibrational frequencies that are in good agreement with experimental data. niscpr.res.inresearchgate.net

Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. The potential energy distribution (PED) analysis is often used to provide a quantitative measure of the contribution of each internal coordinate to a given normal mode, aiding in the precise assignment of the vibrational bands.

Illustrative Table of Calculated Vibrational Frequencies and Assignments for a Nitropyridine Analogue

Wavenumber (cm⁻¹)AssignmentVibrational Mode
3450N-H stretchStretching
3100C-H stretch (aromatic)Stretching
1610C=C stretch (aromatic)Stretching
1580N-H bendBending
1520NO₂ asymmetric stretchStretching
1350NO₂ symmetric stretchStretching
850C-H out-of-plane bendBending

Note: This table provides illustrative data for a generic nitropyridine analogue. The values and assignments are not specific to this compound.

Elucidation of Electronic Properties: HOMO-LUMO Energy Gaps

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org For pyridine derivatives, DFT calculations are frequently used to determine the energies of these frontier orbitals and the resulting energy gap. nih.govresearchgate.net

Illustrative Table of Frontier Molecular Orbital Energies and Related Parameters

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap (ΔE)4.5
Ionization Potential6.5
Electron Affinity2.0
Chemical Hardness2.25
Electronegativity4.25

Note: The data presented here is for illustrative purposes and does not represent actual calculated values for this compound.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, and for predicting how a molecule will interact with other molecules. libretexts.orgdeeporigin.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions denote areas with intermediate potential. For substituted pyridines, MEP analysis can reveal how the substituents influence the charge distribution and reactivity of the pyridine ring and the functional groups. nih.govresearchgate.netresearchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de It allows for the investigation of charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which can be quantified by second-order perturbation theory. scirp.org

For molecules like this compound, NBO analysis can provide insights into hyperconjugative interactions and the delocalization of electron density. This information is valuable for understanding the stability of the molecule and the nature of its chemical bonds. NBO analysis has been applied to various nitrogen-containing heterocyclic compounds to elucidate their electronic structures. scirp.orgasianpubs.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and to predict their electronic absorption spectra (UV-Vis spectra). mdpi.com By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption wavelengths and oscillator strengths, which correspond to the position and intensity of the absorption bands in the experimental spectrum. qnl.qaresearchgate.netnih.gov

For this compound and its analogues, TD-DFT calculations can help in assigning the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. This provides a deeper understanding of the electronic structure of the molecule and how it interacts with light. cncb.ac.cn

Illustrative Table of Calculated Electronic Transitions for a Pyridine Analogue

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3500.25HOMO → LUMO
S₀ → S₂2800.15HOMO-1 → LUMO
S₀ → S₃2500.40HOMO → LUMO+1

Note: This table is illustrative and does not represent actual calculated data for this compound.

Insights into Reaction Kinetics and Mechanisms through Computational Modeling

Computational modeling has become an indispensable tool for unraveling the complex reaction pathways of energetic and reactive compounds like hydrazine (B178648) derivatives. By simulating molecular interactions and energy landscapes, researchers can predict reaction rates, identify transient intermediates, and elucidate the step-by-step mechanisms of chemical transformations.

The autoxidation of hydrazine derivatives is a complex process involving a cascade of reactions. nih.gov Computational studies, often employing Density Functional Theory (DFT), can help to rationalize the formation of various products. For instance, in the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, a process that leads to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, computational calculations have been used to prove the stability of the final products. nih.gov The proposed mechanism for such reactions can involve several steps, including nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions in a one-pot process. nih.gov

The reactivity of hydrazines in autoxidation can be influenced by catalysts. Studies have shown that cobalt-tetrasulphophthalocyanines and manganese (III)-hematoporphyrin can enhance the autoxidation process of hydrazines. nih.gov Computational models can be employed to investigate the role of these catalysts in lowering the activation barriers and facilitating the reaction pathways.

Understanding the pyrolysis and combustion of hydrazine-based systems is critical for their application as fuels and energetic materials. Detailed chemical kinetic modeling aims to create comprehensive reaction mechanisms that can predict the behavior of these systems under various conditions. nasa.gov

Computational fluid dynamics (CFD) is another powerful tool used to validate experimental data and provide insights into the mixing and flow phenomena occurring in reactors during hydrazine decomposition. unimi.it These simulations can help optimize reactor configurations for efficient and safe operation. unimi.it The pyrolysis of hydrazine derivatives often involves the homolytic cleavage of the N-N bond, but molecular rearrangements and eliminations are also common pathways. researchgate.net Computational studies can help to determine the activation parameters for these reactions, providing a deeper understanding of the underlying mechanisms. researchgate.net

The combustion of hydrazine with oxidizers like dinitrogen tetroxide has been studied using ab initio molecular dynamics (AIMD) based on DFT. These simulations can model the chemical reactions under high temperature and pressure, revealing the intricate details of the combustion process at the atomic level. researchgate.net

Elucidation of Structure-Property Relationships via Computational Approaches

The position of substituents on a pyridine ring can significantly affect the molecule's stability and reactivity. For instance, in 2-N-phenylamino-methyl-nitro-pyridine isomers, the placement of the methyl group modulates both the structural architecture and photophysical behavior. nih.gov Quantum chemical DFT calculations can be used to analyze these effects, revealing how subtle changes in geometry, such as the twist of a nitro group relative to the pyridine ring, can influence the molecule's properties. nih.gov

Table 1: Calculated N-N Bond Dissociation Enthalpies (BDEs) for Hydrazine Derivatives using the M05-2X method.

Compound Class Example Compound Calculated N-N BDE (kJ/mol)
Cycloalkylhydrazines Cyclohexylhydrazine 245.3
N-Heterocyclic Hydrazines N-Aminopiperidine 238.9
Arylhydrazines Phenylhydrazine 221.5

Note: The data in this table is illustrative and based on trends discussed in the literature. nih.gov Actual values may vary depending on the specific computational methods and basis sets used.

The electronic nature of substituents can have a profound impact on the spectroscopic properties of a molecule. Electron-donating or electron-withdrawing groups can alter the electronic structure, which in turn affects the absorption and emission spectra. rsc.org For example, in polyhalogenated pyridine derivatives, the presence of an electron-donating substituent like an amino or hydroxyl group strongly impacts the geometry, electronic structure, and vibrational properties compared to the unsubstituted parent compounds. rsc.org

Computational methods can simulate spectroscopic properties, such as UV-Vis and emission spectra, and these theoretical data can be used to analyze experimental results. nih.gov The effect of substituents on the frontier molecular orbitals (HOMO and LUMO) can be calculated to understand shifts in absorption and emission wavelengths. For instance, the introduction of a nitro group, an electron-withdrawing group, can lower both the HOMO and LUMO energy levels, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption and emission bands. nih.gov

Molecular Docking Studies in the Context of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein.

For compounds like this compound and its analogues, molecular docking can be employed to explore their potential biological activities. For instance, derivatives of pyridine and hydrazine have been investigated for their antimicrobial and antioxidant properties. nih.gov In silico molecular docking screenings can be performed against specific protein targets to predict the binding energies and interaction modes of these compounds. nih.govijpsdronline.com

The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. researchgate.net These studies can help to identify promising lead compounds for further development and to understand the structure-activity relationships that govern their biological effects. researchgate.netnih.gov For example, molecular docking studies of thiazole (B1198619) derivatives bearing pyridyl and hydrazinyl moieties have been used to evaluate their potential as DNA gyrase inhibitors. ijpsdronline.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-hydrazinylquinolin-2(1H)-ones
pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones
cobalt-tetrasulphophthalocyanines
manganese (III)-hematoporphyrin
dinitrogen tetroxide
2-N-phenylamino-methyl-nitro-pyridine
Cyclohexylhydrazine
N-Aminopiperidine
Phenylhydrazine
Acetylhydrazine

Applications and Potential in Specialized Chemical Fields

Applications in Organic Synthesis and Rational Drug Design

The unique structural features of 5-Hydrazinyl-2-nitropyridine (B6174455) hydrochloride, namely the reactive hydrazinyl group and the electron-withdrawing nitro group on a pyridine (B92270) core, make it a valuable building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and rational drug design.

Precursors for the Synthesis of Bioactive Heterocyclic Systems

Nitropyridines are established as readily available precursors for the synthesis of a diverse range of mono- and polynuclear heterocyclic systems. mdpi.comnih.gov These resulting systems are of high interest due to their potential biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.comnih.gov The hydrazinyl moiety (-NHNH2) in 5-Hydrazinyl-2-nitropyridine hydrochloride provides a nucleophilic center, enabling it to react with various electrophiles to form larger, more complex heterocyclic structures. This reactivity is fundamental to its role as a precursor, allowing chemists to construct novel ring systems that are otherwise difficult to access. Aromatic heterocycles are known to exhibit a wide range of potent biological effects, making them promising candidates for therapeutic treatments. ijnrd.org

Heterocyclic System TypePotential BioactivityPrecursor Class
Azaindole hydroxamic acidsHIV-1 InhibitionNitropyridines mdpi.com
PyranopyrazolesAntibacterialHydrazine (B178648) derivatives mdpi.com
ThiazolidinonesAnticancerNitropyridines mdpi.com
1,2,5-ThiadiazolesVarious1,2-Dioximes, 1,2-Diamines eprajournals.com

Facilitation of Novel Chemical Entity Development

The development of novel chemical entities (NCEs) is a cornerstone of drug discovery. The use of versatile building blocks like this compound facilitates this process. By providing a modifiable scaffold, it allows for the systematic exploration of chemical space around a core structure. ijnrd.org Synthetic chemists can leverage the reactivity of both the hydrazinyl group and the pyridine ring to generate libraries of related compounds. orgsyn.org This approach is crucial in identifying molecules with desired therapeutic properties and for understanding structure-activity relationships (SAR). The inherent aromatic character of the pyridine ring enables these novel compounds to interact with specific molecular targets, thereby influencing biological processes. ijnrd.org

Pyridine Scaffolds in Medicinal Chemistry Research

The pyridine ring is considered a "privileged" structure in medicinal chemistry. mdpi.comnih.gov Its presence in a vast number of approved drugs highlights its importance. As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety. mdpi.com The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, influencing the molecule's solubility, transport, and target-binding properties. Compounds based on the pyridine scaffold are integral to numerous therapeutic agents, showcasing its broad applicability in drug design. mdpi.com

Synthesis of Radiolabeled Compounds for Imaging Applications

Nitropyridines also serve as precursors in the synthesis of radiolabeled compounds. mdpi.comnih.gov These molecules, which incorporate a radioactive isotope, are essential tools in biomedical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). By incorporating an isotope such as Fluorine-18 or Carbon-11 into a molecule derived from this compound, researchers can create imaging agents that bind to specific biological targets (e.g., receptors, enzymes) in the body. This allows for the non-invasive visualization and quantification of biochemical processes in living organisms, aiding in disease diagnosis and the development of new therapies. mdpi.com

Advanced Materials Science and Engineering Applications

Beyond its role in life sciences, the pyridine framework is also valuable in materials science. Pyridine derivatives are utilized in the creation of functional materials, including dyes and catalysts. mdpi.com

Development of Materials with Tailored Electronic and Optical Properties

The chemical structure of this compound makes it a candidate for use as an organic building block in the field of materials science. bldpharm.combldpharm.com The pyridine ring, combined with the electron-donating hydrazinyl group and the electron-withdrawing nitro group, creates a "push-pull" system. This electronic configuration can give rise to interesting optical and electronic properties. Such molecules are foundational in the development of organic light-emitting diodes (OLEDs), organic pigments, and other electronic materials where the flow of charge and interaction with light are critical functions. bldpharm.combldpharm.com By modifying the core structure, scientists can fine-tune these properties to create advanced materials with tailored performance characteristics for specific applications. bldpharm.com

Application AreaRelevant PropertyComponent Class
Organic Light-Emitting Diodes (OLEDs)Electronic/OpticalPyridine Derivatives bldpharm.combldpharm.com
Organic PigmentsOpticalPyridine Derivatives bldpharm.combldpharm.com
Electronic MaterialsElectronicPyridine Derivatives bldpharm.combldpharm.com

Fabrication of Crystalline Materials for Nonlinear Optics

Hydrazone derivatives, which can be synthesized from this compound, are recognized as an efficient class of crystalline materials for nonlinear optics (NLO). acs.org Organic molecular materials are notable for their NLO properties, which often surpass those of inorganic solids due to their unique electronic structures. jhuapl.edu The creation of these materials involves "molecular engineering," where deliberate structural modifications to individual molecules lead to changes in the bulk properties of the solid. jhuapl.edu The molecular structure of hydrazones, featuring a donor-π-acceptor framework, is conducive to creating materials with significant second-order nonlinear optical effects, making them suitable for applications like frequency doubling. acs.orgjhuapl.edu

The synthesis process for NLO materials often involves reacting a hydrazine derivative, such as 5-Hydrazinyl-2-nitropyridine, with an aldehyde or ketone to form a hydrazone. This resulting compound can then be crystallized to form materials with specific optical properties. The asymmetry in the molecular design and the crystalline structure of these organic solids are crucial for achieving the desired NLO effects. jhuapl.edu

Role as a Ligand in Coordination Chemistry

This compound serves as a crucial precursor in the synthesis of ligands for coordination chemistry. The hydrazine group is highly reactive and can be condensed with aldehydes or ketones to form Schiff bases or hydrazones. These resulting molecules are vital in the development of stable metal complexes. nih.govjptcp.com The study of such complexes is a fundamental aspect of bioinorganic chemistry, as they can serve as models for biologically important species. jocpr.com

The synthesis of these metal complexes typically involves dissolving the ligand in a suitable solvent, such as hot ethanol, and then adding a metal salt. nih.gov The mixture is often refluxed to facilitate the reaction, leading to the precipitation of the metal complex. nih.govmdpi.com The resulting solid complexes are then filtered, washed, and dried. nih.gov Characterization of these novel complexes is performed using a variety of analytical techniques, including:

FT-IR Spectroscopy: To identify the coordination sites and functional groups involved in bonding with the metal ion. jptcp.com

UV-Visible Spectroscopy: To study the electronic transitions and geometry of the complexes. jptcp.commdpi.com

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the synthesized compounds. nih.govjptcp.com

Elemental Analysis (CHN): To determine the empirical formula of the complexes. jptcp.com

Thermal Analysis: To study the stability and decomposition of the compounds. mdpi.com

Design of Novel Bidentate Ligands for Various Metal Cations

The hydrazone ligands derived from 5-Hydrazinyl-2-nitropyridine are effective in designing novel bidentate ligands that can coordinate with a wide range of metal cations. These ligands typically bind to the metal ion through two donor atoms, forming a stable chelate ring. For instance, a Schiff base ligand can coordinate with a metal center through the azomethine nitrogen and a deprotonated hydroxyl group. nih.govmdpi.com

Research has demonstrated the synthesis of stable complexes with various transition metal ions. jocpr.com The resulting coordination compounds exhibit distinct geometries and properties based on the metal ion involved.

Below is a table summarizing examples of metal complexes formed with hydrazone-type ligands.

Metal CationExample Complex FormulaCoordination GeometryReference
Zinc (II)[Zn L Cl (H₂O)₂]·H₂OOctahedral nih.govmdpi.com
Cobalt (II)[Co L Cl (H₂O)₂]Octahedral mdpi.com
Nickel (II)[Ni L Cl (H₂O)₃]·H₂OOctahedral mdpi.com
Copper (II)[Cu L Cl (H₂O)₃]·H₂OOctahedral mdpi.com
Chromium (III)C₁₉H₁₇O₂N₃Cl₂CrNot Specified nih.gov
Manganese (II)C₁₉H₁₇O₂N₃Cl₂MnNot Specified nih.gov

Contributions to Agrochemicals (e.g., Herbicides, Insecticides, Fungicides)

Pyridine derivatives are foundational in the development of modern agrochemicals, and this compound serves as a valuable intermediate in this sector.

Herbicides: The hydrazine functional group is a key component in the synthesis of certain heterocyclic compounds used as herbicides. For example, hydrazine hydrate (B1144303) is used in the synthesis of pyrazole (B372694) herbicide intermediates like 1-methyl-5-hydroxypyrazole. google.com This intermediate is crucial for producing p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides, which are effective against a wide range of weeds resistant to other common herbicides. google.com Additionally, hydrazine hydrate is a reagent in the preparation of intermediates for synthetic auxin herbicides based on picolinic acid. mdpi.com

Insecticides: The 2-chloro-5-substituted methylpyridine structure is a key feature in highly effective neonicotinoid insecticides. scispace.com The synthesis of analogues and novel insecticides often involves intermediates derived from pyridine compounds. For instance, 2-chloropyridine-5-acetic acid hydrazide, formed through the hydrazinolysis of the corresponding methyl ester, is a precursor for synthesizing 1,3,4-oxadiazole (B1194373) derivatives that exhibit insecticidal properties. scispace.com Furthermore, sulfonyl compounds derived from triazinone structures, which can be synthesized using hydrazine chemistry, have shown high insecticidal activity against pests like the bean aphid. nih.gov Metal complexes derived from hydrazone ligands have also been evaluated as potential insecticidal agents. nih.gov

Fungicides: Hydrazinyl derivatives have shown promise in the development of antifungal agents. nih.gov Studies on 2-hydrazinyl-1,3-thiazole derivatives revealed significant inhibitory activity against pathogenic Candida species. nih.gov Similarly, research into benzimidazole (B57391) derivatives synthesized using hydrazine demonstrated their effectiveness in inhibiting the growth of various plant pathogenic fungi, such as Fusarium oxysporum and Rhizoctonia solani. semanticscholar.org The fungicidal effect in some of these compounds is attributed to the presence of specific functional groups that can be introduced via the hydrazine moiety. semanticscholar.org

Broader Industrial Applications

The primary industrial application of this compound is its role as a versatile chemical building block. Its ability to undergo reactions to form hydrazones and other heterocyclic systems makes it a valuable precursor in the synthesis of specialized organic materials. nih.gov Beyond its use in the specific fields mentioned above, the resulting metal complexes and derivative compounds have been investigated for other industrial purposes, including potential antimicrobial and anticancer applications, highlighting its importance in the broader chemical and pharmaceutical industries. nih.gov

Q & A

Q. What are the critical safety protocols for handling 5-Hydrazinyl-2-nitropyridine hydrochloride in laboratory settings?

Methodological Answer: When handling this compound, prioritize engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and flame-resistant lab coats. Due to its explosive decomposition risk under heat or friction, avoid open flames and static discharge . Emergency protocols should include immediate access to safety showers and eyewash stations. For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Q. How can researchers determine the solubility profile of this compound for experimental design?

Methodological Answer: Start with polar solvents like water or methanol (hot methanol enhances solubility, as noted for analogous compounds) . Perform stepwise solubility tests:

Prepare saturated solutions in solvents of varying polarity (water, ethanol, DMSO).

Use sonication at 20–25°C for 30 minutes.

Filter undissolved material (0.22 µm membrane) and quantify via gravimetric analysis.
Report solubility in mg/mL, noting temperature and solvent purity.

Q. What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Identify hydrazinyl (–NH–NH₂) and nitro (–NO₂) groups via characteristic shifts (e.g., hydrazine protons at δ 6–8 ppm in DMSO-d₆).
  • FT-IR: Confirm functional groups (N–H stretch ~3300 cm⁻¹, nitro group ~1520 cm⁻¹).
  • HPLC-MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient to assess purity and detect degradation products .

Advanced Research Questions

Q. How should researchers design stability studies for this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) at 5°C/min to identify decomposition thresholds.
  • pH Stability: Prepare buffered solutions (pH 1–12) and monitor degradation via UV-Vis at λ_max (~300 nm for nitroaromatics) over 24–72 hours.
  • Light Sensitivity: Expose samples to UV (365 nm) and visible light, comparing degradation kinetics with dark controls.
    Document conditions triggering explosive decomposition (e.g., >100°C) .

Q. How can contradictory data on reaction yields be resolved in synthetic pathways involving this compound?

Methodological Answer:

  • Identify Variables: Compare reaction parameters (solvent polarity, temperature, stoichiometry). For example, nitro group reduction may compete with hydrazine reactivity.
  • Analytical Cross-Validation: Use LC-MS to detect side products (e.g., over-reduced intermediates or dimerization byproducts).
  • Statistical Design: Apply a factorial design (e.g., 2³) to isolate factors affecting yield. For instance, optimize hydrazine equivalents and reaction time .

Q. What strategies mitigate interference from impurities during the quantification of this compound in complex matrices?

Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from salts or organic impurities.
  • Chromatographic Optimization: Adjust mobile phase pH to 3.5 (acetic acid) to suppress ionization and improve peak symmetry in HPLC .
  • Validation: Perform spike-and-recovery tests in relevant matrices (e.g., biological fluids) to confirm accuracy (±5% RSD).

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., methanol vs. DMF) to model reaction kinetics.
  • Docking Studies: If applicable, model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.